4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. These properties can affect how the compound is stored and used.Scientific Research Applications
Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
This research outlines a novel microwave-assisted method to synthesize 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. The process involves nucleophilic opening of the succinimide ring and subsequent recyclization to form the 1,2,4-triazole ring. This method allows the preparation of diverse 1,2,4-triazole derivatives efficiently (Tan, Lim, & Dolzhenko, 2017).
Toxicity of Alkyl Derivatives of 1,2,4-Triazole
This study evaluates the acute toxicity of alkyl derivatives of 5-(furan-2-yl, 2-metylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiol. The results indicate that the toxicity of these derivatives varies with the hydrocarbon substituents, with certain substituents leading to increased toxicity. This research helps in understanding the safety profile of these compounds (Danilchenko & Parchenko, 2016).
Antimicrobial Activity of 1,2,4-Triazole Compounds
This research focuses on the synthesis of new 1,2,4-triazole compounds and their antimicrobial properties. The study revealed that these compounds, particularly those synthesized from isonicotinic acid hydrazide, exhibited good to moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors for Diabetes Treatment
A study on the synthesis and evaluation of 1,2,4-triazole derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These compounds, particularly a specific derivative, were found to be effective in lowering corticosterone levels and reducing plasma glucose and insulin levels in diabetic mice (Koike et al., 2019).
Triazole-modified Chitosan as a Corrosion Inhibitor
This paper introduces triazole-modified chitosan as a novel, environmentally benign corrosion inhibitor. The study demonstrates its effectiveness in protecting carbon steel in hydrochloric acid, with a corrosion inhibition efficiency of over 95% (Chauhan et al., 2019).
Antioxidant and Antibacterial Properties of Thiadiazaphosphol-2-ones
Research on the antioxidant and antibacterial activities of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. The study found these compounds to possess significant in vitro antioxidant and antibacterial activities (Balakrishna et al., 2008).
Corrosion Inhibition by 3-amino-1,2,4-triazole-5-thiol
A study examining 3-amino-1,2,4-triazole-5-thiol as a corrosion inhibitor for carbon steel in HCl medium. The results indicated that this compound is an effective inhibitor, forming a protective film on the metal surface (Mert et al., 2011).
Safety And Hazards
This involves studying the toxicity of the compound and any precautions that need to be taken when handling it.
Future Directions
This could involve potential applications of the compound, or areas where further research is needed.
Please consult with a professional chemist or a trusted source for accurate information. This is a general guide and may not apply to all compounds.
properties
IUPAC Name |
4-(2-aminoethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S.ClH/c1-5(2)6-9-10-7(12)11(6)4-3-8;/h5H,3-4,8H2,1-2H3,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZPUFIWOOCFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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